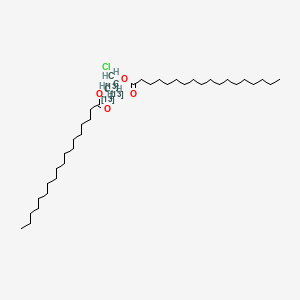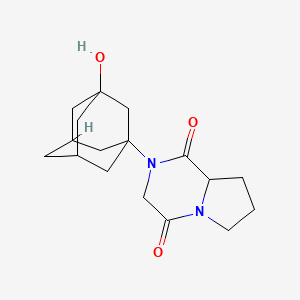
Vildagliptin Lactam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vildagliptin Lactam is a derivative of Vildagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. This compound retains the core structure of Vildagliptin but incorporates a lactam ring, which may influence its chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin Lactam typically involves the cyclization of Vildagliptin or its intermediates to form the lactam ring. One common method starts with the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran to form an intermediate, which is then further reacted to form the lactam structure . The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the successful formation of the lactam ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing impurities. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Vildagliptin Lactam undergoes various chemical reactions, including:
Hydrolysis: The nitrile group in this compound can undergo hydrolysis to form an amide and then a carboxylic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different metabolites.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, and various oxidized or reduced derivatives. These products can have different biological activities and properties compared to the parent compound .
Applications De Recherche Scientifique
Vildagliptin Lactam has several scientific research applications, including:
Mécanisme D'action
Vildagliptin Lactam exerts its effects by selectively inhibiting dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly truncates and inactivates glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) upon their release from intestinal cells . By inhibiting DPP-4, this compound increases the levels of active GLP-1 and GIP, which promote insulin secretion and regulate blood glucose levels . This mechanism helps improve glycemic control in patients with type 2 diabetes mellitus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Vildagliptin Lactam include other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
Comparison
Compared to these similar compounds, this compound may offer unique advantages in terms of its chemical stability and biological activity due to the presence of the lactam ring . While all DPP-4 inhibitors share a common mechanism of action, the specific structural differences can influence their pharmacokinetics, efficacy, and safety profiles .
Propriétés
Formule moléculaire |
C17H24N2O3 |
|---|---|
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-(3-hydroxy-1-adamantyl)-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2 |
Clé InChI |
XPKCFFJRILBMTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


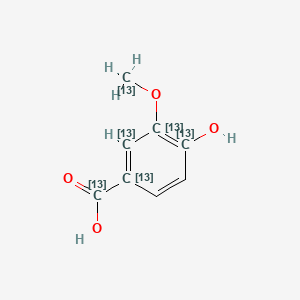
![[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B13432275.png)
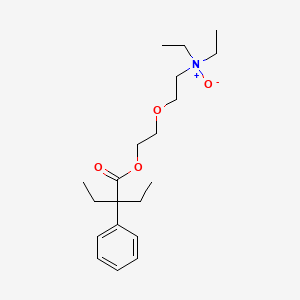
![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)
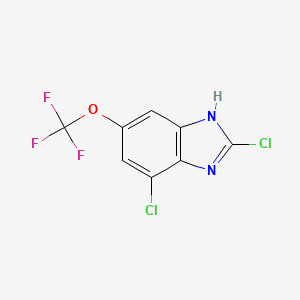
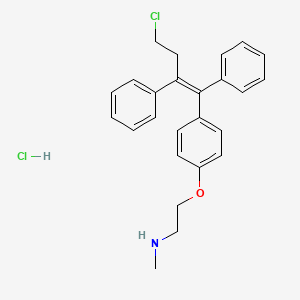
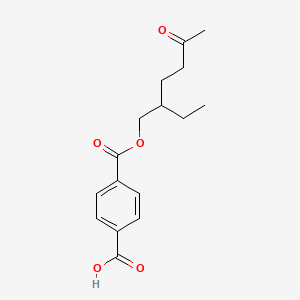
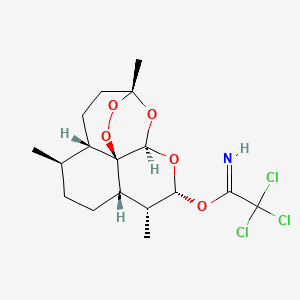
![N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide](/img/structure/B13432313.png)

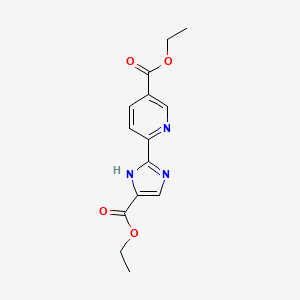

![(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B13432340.png)
